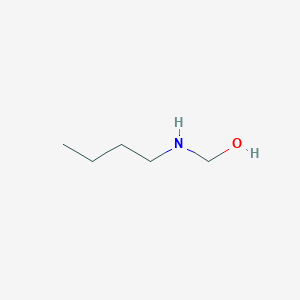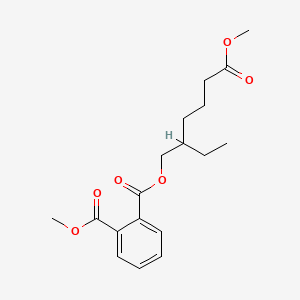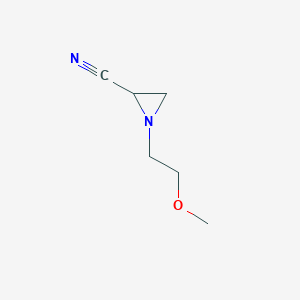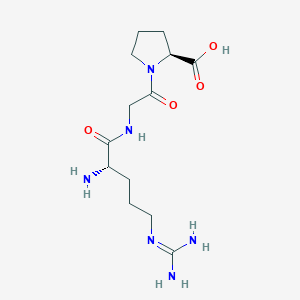
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C26H28O It is characterized by the presence of a phenyl group and two 2,4,6-trimethylphenyl groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 2’,4’,6’-trimethyl-: Similar structure but lacks the additional phenyl group.
Acetomesitylene: Contains a mesityl group instead of the trimethylphenyl groups.
Methyl 2,4,6-trimethylphenyl ketone: Similar structure but with a methyl group instead of the phenyl group.
Uniqueness
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- is unique due to the presence of both phenyl and trimethylphenyl groups, which confer distinct chemical and physical properties.
Propriétés
| 77787-77-0 | |
Formule moléculaire |
C26H28O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-phenyl-1,2-bis(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15,25H,1-6H3 |
Clé InChI |
GZOHGNPBORJGDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
